molecular formula C28H26N4O7S B1192216 Axitinib N-Glucuronide

Axitinib N-Glucuronide

Cat. No.: B1192216
M. Wt: 562.6 g/mol
InChI Key: YYKQABKSJYLETI-MRLOOFNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Axitinib N-Glucuronide (M7) is a metabolite of axitinib , an orally active multikinase inhibitor . Axitinib itself is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3. It is approved for treating advanced renal cell carcinoma (RCC) after failure of one prior systemic therapy .

Chemical Reactions Analysis

Axitinib N-Glucuronide is a product of glucuronidation, where a glucuronic acid moiety is conjugated to axitinib. This process occurs primarily in the liver. The major metabolites in human plasma include M7 and axitinib sulfoxide (M12), both of which are considered pharmacologically inactive . Unfortunately, specific reagents and conditions for the glucuronidation reaction remain undisclosed.

Scientific Research Applications

Research on axitinib N-Glucuronide is limited, but its potential applications align with those of axitinib. These include:

    Oncology: Investigating its role in cancer therapy, particularly in RCC.

    Pharmacokinetics: Studying its metabolism and pharmacokinetic properties.

    Drug Interactions: Assessing potential interactions with other drugs.

Mechanism of Action

Axitinib N-Glucuronide does not exert significant pharmacological effects itself. Instead, its parent compound, axitinib, inhibits VEGFRs, disrupting angiogenesis and tumor growth. The molecular targets and pathways involved are related to VEGF signaling.

Comparison with Similar Compounds

While M7 is unique due to its glucuronidation, other axitinib metabolites (such as M12) and related compounds (e.g., sorafenib, sunitinib) share similar mechanisms of action in targeting VEGFRs.

Properties

Molecular Formula

C28H26N4O7S

Molecular Weight

562.6 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[6-[2-(methylcarbamoyl)phenyl]sulfanyl-3-[(E)-2-pyridin-2-ylethenyl]indazol-1-yl]oxane-2-carboxylic acid

InChI

InChI=1S/C28H26N4O7S/c1-29-26(36)18-7-2-3-8-21(18)40-16-10-11-17-19(12-9-15-6-4-5-13-30-15)31-32(20(17)14-16)27-24(35)22(33)23(34)25(39-27)28(37)38/h2-14,22-25,27,33-35H,1H3,(H,29,36)(H,37,38)/b12-9+/t22-,23-,24+,25-,27?/m0/s1

InChI Key

YYKQABKSJYLETI-MRLOOFNMSA-N

Isomeric SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)/C=C/C5=CC=CC=N5

SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4C(C(C(C(O4)C(=O)O)O)O)O)C=CC5=CC=CC=N5

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4C(C(C(C(O4)C(=O)O)O)O)O)C=CC5=CC=CC=N5

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Axitinib N-Glucuronide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Axitinib N-Glucuronide
Reactant of Route 2
Axitinib N-Glucuronide
Reactant of Route 3
Reactant of Route 3
Axitinib N-Glucuronide
Reactant of Route 4
Axitinib N-Glucuronide
Reactant of Route 5
Axitinib N-Glucuronide
Reactant of Route 6
Axitinib N-Glucuronide

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